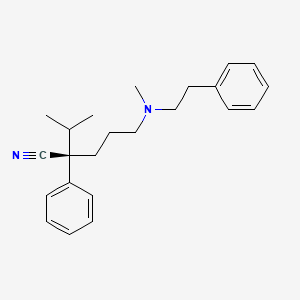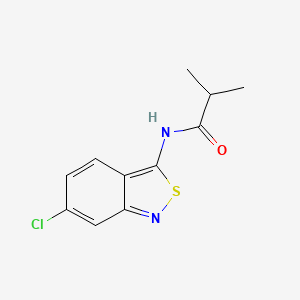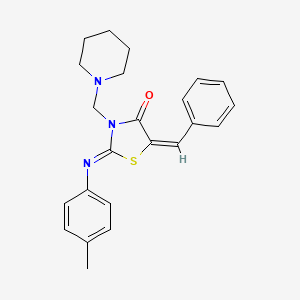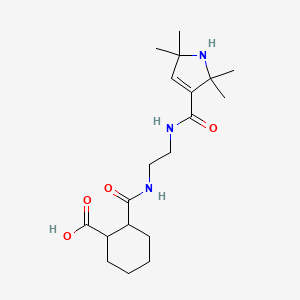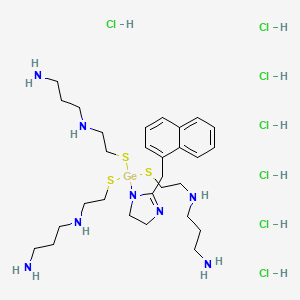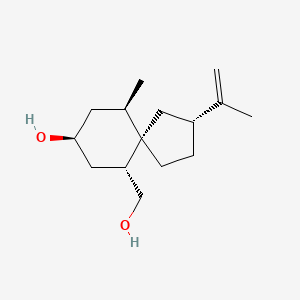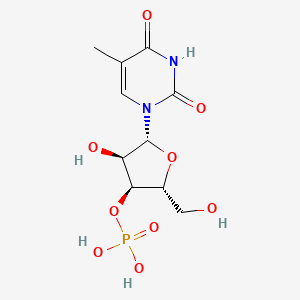
Ribothymidine 3'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribothymidine 3’-monophosphate is a pyrimidine nucleoside monophosphate. It is a derivative of ribothymidine, which is the ribonucleoside counterpart to thymidine. This compound contains a thymine base joined to a ribose pentose sugar and a phosphate group at the 3’ position . It is a crucial component in various biological processes, particularly in the structure and function of RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ribothymidine 3’-monophosphate typically involves the phosphorylation of ribothymidine. One common method is the enzymatic phosphorylation using specific kinases that transfer a phosphate group to the 3’ hydroxyl group of ribothymidine . Another approach involves chemical phosphorylation using reagents such as phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of ribothymidine 3’-monophosphate often employs biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ribothymidine 3’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thymine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can alter the ribose sugar or the phosphate group.
Substitution: Substitution reactions can occur at the thymine base or the ribose sugar, leading to the formation of different nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of ribothymidine 3’-monophosphate and various nucleoside analogs .
Applications De Recherche Scientifique
Ribothymidine 3’-monophosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ribothymidine 3’-monophosphate involves its incorporation into RNA molecules, where it contributes to the stability and proper folding of the RNA structure. It interacts with various enzymes and proteins involved in RNA processing and function . The molecular targets include RNA polymerases and ribosomal proteins, which are essential for RNA synthesis and translation .
Comparaison Avec Des Composés Similaires
5-Methyluridine:
Thymidine Monophosphate: A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Uniqueness: Ribothymidine 3’-monophosphate is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to play specialized roles in RNA stability and function .
Propriétés
Numéro CAS |
3352-22-5 |
|---|---|
Formule moléculaire |
C10H15N2O9P |
Poids moléculaire |
338.21 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
QPSUNWCTFXJPJE-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
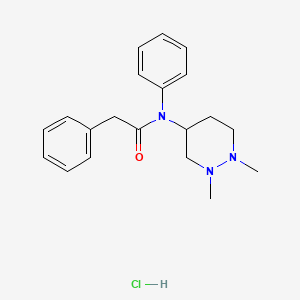
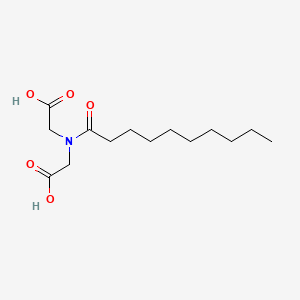
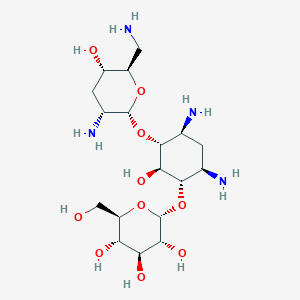
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
